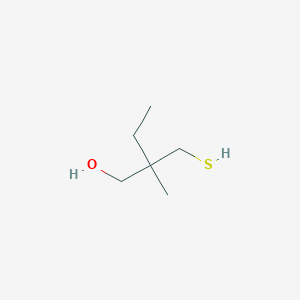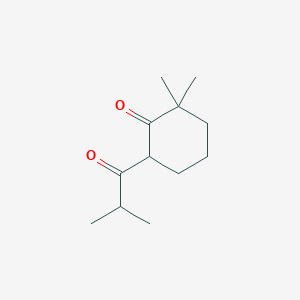
2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₂H₂₀O₂ It is a cyclohexanone derivative characterized by the presence of two methyl groups at the 2-position and a 2-methylpropanoyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the core structure.
Alkylation: The 2-position of cyclohexanone is alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride.
Acylation: The resulting 2,2-dimethylcyclohexanone is then subjected to acylation using 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 2-methylpropanoyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylcyclohexanone: Lacks the 2-methylpropanoyl group at the 6-position.
6-Methyl-2,2-dimethylcyclohexanone: Similar structure but with a different substituent at the 6-position.
Uniqueness
2,2-Dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one is unique due to the presence of both the 2,2-dimethyl and 2-methylpropanoyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2,2-dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(2)10(13)9-6-5-7-12(3,4)11(9)14/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
MWSUUHCROQMIQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1CCCC(C1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


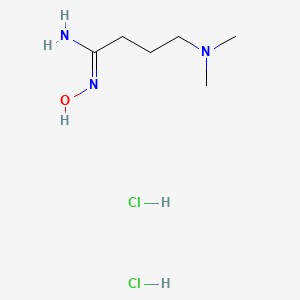
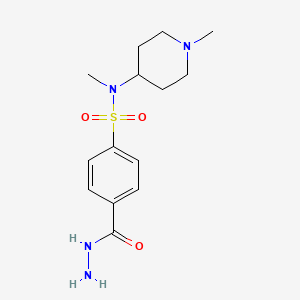

![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)
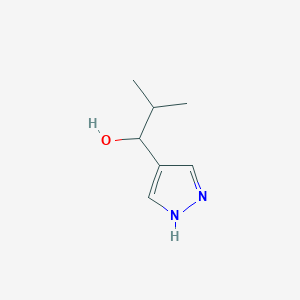

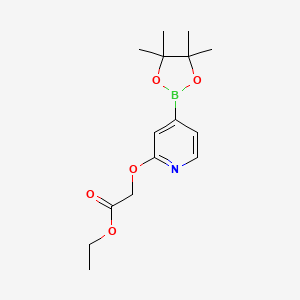
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
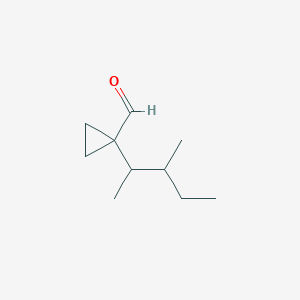
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
